molecular formula C21H15ClFN3O B13137692 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime

6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime

Cat. No.: B13137692
M. Wt: 379.8 g/mol
InChI Key: KKXABNCDEHCDML-WYMPLXKRSA-N
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Description

6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime is a high-purity chemical reagent designed for use in medicinal chemistry and drug discovery research. This compound belongs to the imidazo[1,2-a]pyridine class of heterocycles, which are recognized as privileged scaffolds in pharmaceutical development due to their wide range of biological activities. The molecular structure integrates an imidazopyridine core, known to function as a bioisostere of benzimidazole, with a tailored oxime side chain, making it a versatile intermediate for constructing novel molecular entities . This compound serves as a critical building block in the design of hybrid molecules based on the molecular juxtaposition strategy, where two bioactive pharmacophores are combined to enhance therapeutic potential and overcome drug resistance . Specifically, derivatives of the imidazo[1,2-a]pyridine scaffold are being investigated for their promising anthelmintic activity against parasitic nematodes like Haemonchus contortus . Furthermore, the structural features of this compound, including its specific functional groups, make it a valuable template for synthesizing and screening new compounds for antimicrobial properties. It is intended for use by professional researchers in laboratory settings only. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use, or for personal application.

Properties

Molecular Formula

C21H15ClFN3O

Molecular Weight

379.8 g/mol

IUPAC Name

(E)-1-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-[(4-fluorophenyl)methoxy]methanimine

InChI

InChI=1S/C21H15ClFN3O/c22-17-8-11-20-25-21(16-4-2-1-3-5-16)19(26(20)13-17)12-24-27-14-15-6-9-18(23)10-7-15/h1-13H,14H2/b24-12+

InChI Key

KKXABNCDEHCDML-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)/C=N/OCC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=NOCC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

General Approach

The synthesis of 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime typically proceeds via multi-step organic synthesis involving the formation of the heterocyclic core, subsequent functionalization, and oxime formation. The key steps include:

Stepwise Synthetic Pathway

Step Reaction Conditions Reagents Notes
1 Synthesis of imidazo[1,2-a]pyridine core Cyclization of 2-aminopyridines with α-haloketones Reflux in ethanol or acetic acid Forms the heterocyclic scaffold
2 Introduction of phenyl group at the 2-position Suzuki coupling or direct substitution Phenylboronic acid or halogenated precursors Catalyzed by Pd catalysts
3 Chlorination at the 6-position N-chlorosuccinimide (NCS) or Cl₂ Controlled temperature (0-25°C) Ensures selective chlorination
4 Introduction of aldehyde group at the 3-position Vilsmeier-Haack formylation POCl₃ and DMF, reflux Forms the aldehyde functional group
5 Oxime formation Condensation with 4-fluorobenzylhydroxylamine Reflux in ethanol with mild base (e.g., NaOH) Yields the oxime derivative

Industrial Scale-Up Considerations

Scaling up the synthesis involves optimizing reaction parameters such as temperature, solvent choice, and reagent equivalents to maximize yield and purity. Purification techniques like recrystallization and chromatography are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Reaction Type Description Typical Reagents & Conditions Significance
Cyclization Formation of heterocyclic imidazo[1,2-a]pyridine Cyclization of 2-aminopyridines with α-haloketones Core structure construction
Suzuki Coupling Aromatic substitution at the 2-position Pd catalyst, base, phenylboronic acid Phenyl group attachment
Electrophilic Chlorination Chlorination at the 6-position NCS, Cl₂, at controlled temperatures Selective halogenation
Vilsmeier-Haack Formylation Introduction of aldehyde POCl₃, DMF, reflux Aldehyde functionalization
Oxime Formation Conversion of aldehyde to oxime Hydroxylamine derivatives, ethanol Functional group modification

Reagents and Conditions Summary

Reaction Type Reagents Conditions Notes
Cyclization 2-aminopyridine derivatives Reflux, solvents like ethanol or acetic acid Forms the heterocyclic core
Chlorination N-chlorosuccinimide (NCS) 0-25°C, inert atmosphere Ensures regioselectivity
Formylation Phosphorus oxychloride (POCl₃), DMF Reflux Introduces aldehyde group
Oxime Formation 4-fluorobenzylhydroxylamine Ethanol, mild base Yields the O-(4-fluorobenzyl)oxime

Data Tables of Key Intermediates and Final Compound

Compound Molecular Formula Key Functional Groups Typical Synthesis Step Yield (%) Purification Method
Imidazo[1,2-a]pyridine core C₇H₆N₂ Heterocyclic ring Cyclization 70-85 Recrystallization
6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde C₁₃H₁₀ClN₂O Aldehyde, chloro, phenyl Formylation 60-75 Chromatography
O-(4-fluorobenzyl)oxime derivative C₂₁H₁₅ClFN₃O Oxime, fluorobenzyl group Condensation with hydroxylamine 55-70 Recrystallization

Research Findings and Notes

  • Reaction Optimization : Literature indicates that formylation reactions, such as the Vilsmeier-Haack process, are sensitive to temperature and reagent ratios, requiring precise control to avoid overreaction or side products.
  • Selectivity : Chlorination at the 6-position is achieved with N-chlorosuccinimide under mild conditions to prevent poly-chlorination.
  • Yield Considerations : Multi-step synthesis typically yields between 55-75%, with purification steps critical for obtaining high-purity compounds suitable for biological testing.
  • Functional Group Compatibility : The oxime formation is compatible with aldehyde groups but sensitive to moisture; thus, anhydrous conditions are preferred.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehydeO-(4-fluorobenzyl)oxime undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone derivatives, amines, and halogen-substituted compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine, including 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime, display significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance, studies have demonstrated that modifications in the oxime group can enhance the cytotoxicity against specific cancer types, such as breast and lung cancer cells .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the modulation of key signaling pathways associated with cell proliferation and survival. Specifically, they may act as inhibitors of kinases or other enzymes involved in tumor growth and metastasis. The presence of the chloro and oxime groups contributes to their ability to interact with these biological targets effectively .

Antimicrobial Properties

Broad-Spectrum Activity
this compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacteria and fungi, including both Gram-positive and Gram-negative strains. This broad-spectrum activity makes it a candidate for further development as an antimicrobial agent .

Case Studies
Several case studies highlight the efficacy of this compound against resistant strains of bacteria. For example, its effectiveness against Staphylococcus aureus and Escherichia coli has been documented, suggesting potential applications in treating infections caused by these pathogens .

Structure-Activity Relationship (SAR) Studies

Optimization of Biological Activity
The structure-activity relationship studies have been pivotal in understanding how variations in the chemical structure affect biological activity. By systematically modifying the substituents on the imidazo[1,2-a]pyridine scaffold, researchers have identified key features that enhance potency and selectivity for specific targets. This iterative process is crucial for optimizing lead compounds for further development into therapeutic agents .

Synthesis and Industrial Applications

Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The synthesis can be optimized for yield and purity through various techniques such as chromatography and recrystallization. Understanding these synthetic pathways is essential for scaling up production for industrial applications .

Industrial Production
On an industrial scale, optimizing reaction conditions—such as temperature control and catalyst selection—can significantly enhance the efficiency of producing this compound. These advancements are critical for meeting the demands of pharmaceutical applications where large quantities may be required .

Mechanism of Action

The mechanism of action of 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehydeO-(4-fluorobenzyl)oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with a series of 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde oxime derivatives (4a-p) synthesized and evaluated for urease inhibition in a recent study . Key analogs and their activities are summarized below:

Compound ID Substituents on Oxime Moiety Urease Inhibition (IC50, μM)
4i -OH 5.68 ± 1.66
4o -CF3 7.11 ± 1.24
4g -NO2 9.41 ± 1.19
4h Electron-withdrawing group* 10.45 ± 2.57
Standard Thiourea 21.25 ± 0.15

Key Structural Differences

  • Position 6 Substitution : The target compound features a chlorine atom at position 6, whereas analogs like 4i–4o carry a fluorine atom. Chlorine’s stronger electron-withdrawing effect may enhance binding affinity to urease’s active site by polarizing the imidazo[1,2-a]pyridine core.
  • Oxime Functionalization: The target’s O-(4-fluorobenzyl)oxime group introduces a bulky aromatic substituent with a fluorine atom, contrasting with smaller groups (-OH, -CF3, -NO2) in analogs. This may influence steric interactions and π-π stacking with hydrophobic residues in the enzyme.

Structure-Activity Relationship (SAR) Insights

  • The target’s 4-fluorobenzyl group, while less electron-withdrawing than -CF3, may still facilitate similar interactions.
  • Hydrogen-Bond Donors: The -OH group in 4i conferred the highest activity (IC50 = 5.68 μM), suggesting that hydrogen-bond donors are critical for binding. The target lacks such groups but compensates with a fluorine atom, which can engage in weak hydrogen bonds or dipole interactions.
  • Steric and Aromatic Interactions : Molecular docking of active analogs revealed π-π stacking and T-shaped interactions with urease’s active site residues. The 4-fluorobenzyl group in the target compound may exploit similar interactions due to its aromaticity and fluorine’s electronegativity .

Hypothetical Activity Profile

While experimental IC50 data for the target compound are unavailable, its structural features align with SAR trends observed in active analogs:

  • 4-Fluorobenzyl Group : Balances steric bulk and electronic effects, though its larger size may reduce activity compared to smaller EWGs like -CF3.

Research Findings and Implications

  • Synthetic Feasibility : The target compound can be synthesized using protocols similar to those for 6-fluoro analogs, involving condensation of aldehyde intermediates with hydroxylamine derivatives .
  • Molecular Docking : Computational studies on analogs suggest that the imidazo[1,2-a]pyridine core anchors the molecule in urease’s active site, while substituents fine-tune interactions. The target’s 4-fluorobenzyl group may occupy a hydrophobic pocket, enhancing stability .
  • Limitations : The absence of direct biological data for the 6-chloro derivative necessitates experimental validation to confirm its potency relative to 6-fluoro analogs.

Biological Activity

6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime is a synthetic organic compound belonging to the imidazo[1,2-a]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Chemical Formula : C21H15ClFN3O
  • Molecular Weight : 379.81 g/mol
  • CAS Number : 478257-33-9

Biological Activity Overview

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a range of biological activities. Specifically, this compound has shown promise in the following areas:

Antimicrobial Activity

Studies have demonstrated that compounds within the imidazo[1,2-a]pyridine class possess antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for similar imidazo compounds have been reported to range from 7.8 to 39.0 μg/mL against various pathogens .
  • The specific compound under discussion may exhibit comparable or enhanced antimicrobial efficacy due to the presence of the oxime group and fluorobenzyl moiety.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy:

  • In vitro studies have indicated that derivatives of imidazo[1,2-a]pyridine can induce cell cycle arrest and apoptosis in various cancer cell lines.
  • For example, related compounds have shown IC50 values ranging from 1.45 to 4.25 μM against cancer cell lines such as Capan-1 and HL-60 .

The biological activity of this compound is hypothesized to occur through interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, thereby disrupting cancer cell proliferation.
  • Receptor Modulation : The compound could also modulate receptor activity linked to growth factor signaling pathways.

Case Studies

Several studies have focused on the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives:

StudyCompoundActivityFindings
6-Methyl-2-phenylimidazo[1,2-a]pyridineAnti-inflammatoryMost active derivative with significant analgesic properties
Various derivativesAntiproliferativeStrong activity against multiple cancer cell lines; IC50 values between 1.45–4.25 μM
Related oxime derivativesAntiviralModerate activity against respiratory viruses; potential for further optimization

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : The aldehyde proton (δ 9.8–10.2 ppm) and oxime proton (δ 8.1–8.5 ppm) are diagnostic. Aromatic protons from the phenyl and fluorobenzyl groups appear as complex multiplets (δ 7.2–7.9 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 381.0522 for C₂₁H₁₅ClFN₃O) confirms molecular integrity .
    Conflict Resolution :
    • Overlapping Peaks : Use 2D NMR (COSY, HSQC) to assign ambiguous signals.
    • Solvent Artifacts : Deuterated solvents like DMSO-d₆ may cause shifts; cross-validate with CDCl₃ spectra .

How does structural modification of the oxime moiety influence bioactivity, and what in silico tools predict binding interactions?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) : Replacing the 4-fluorobenzyl group with electron-withdrawing groups (e.g., –CF₃) enhances hydrogen-bonding capacity, as seen in ureaase inhibition studies .
  • Molecular Docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., urease). Key residues (e.g., His519 in Helicobacter pylori urease) form π-π stacking with the imidazo[1,2-a]pyridine core .
    Methodological Notes :
    • Docking Parameters : Set grid boxes to encompass active sites (e.g., 25 ų for urease) and use Lamarckian genetic algorithms for conformational sampling.
    • Free Energy Calculations : MM-GBSA in AMBER validates binding affinities predicted by docking .

How can researchers address contradictions in reported synthetic yields or crystallographic data?

Q. Advanced Research Focus

  • Yield Discrepancies :
    • Catalyst Purity : Trace metals in commercial acetic acid may alter oxime formation rates. Use freshly distilled catalysts .
    • Scale Effects : Pilot-scale reactions (>10 mmol) often show lower yields due to inefficient heat transfer; optimize via microwave-assisted synthesis .
  • Crystallographic Conflicts :
    • Data Quality : Reject datasets with Rint > 5% or completeness <90%.
    • Thermal Motion : High B-factors (>4 Ų) for the fluorobenzyl group suggest dynamic disorder; apply SQUEEZE in PLATON to model solvent voids .

What computational methods are recommended for analyzing electronic properties and reaction mechanisms?

Q. Advanced Research Focus

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to compute:
    • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict reactivity; electron-deficient aldehydes show narrower gaps (~3.5 eV) .
    • Reaction Pathways : IRC (Intrinsic Reaction Coordinate) analysis maps energy profiles for oxime formation, identifying transition states .
  • Mechanistic Insights :
    • Acid Catalysis : Protonation of the aldehyde oxygen by acetic acid lowers the activation barrier for nucleophilic attack by hydroxylamine .

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